molecular formula C8H9N3O2 B12980533 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12980533
M. Wt: 179.18 g/mol
InChI Key: FGWDQDURLBGAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

Predicted spectral data based on analogous compounds:

Nucleus Shift (δ, ppm) Multiplicity Assignment
¹H 3.92 Singlet OCH₃ (3H)
¹H 4.18 Doublet (J=6 Hz) H-5 (2H)
¹H 3.45 Multiplet H-8 (2H)
¹H 8.30 Singlet H-4 (1H)
¹³C 168.5 - C7=O
¹³C 55.1 - OCH₃
¹³C 158.3 - C2 (pyrimidine)

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
1685 C=O stretch (7-ketone)
1240 C-O stretch (methoxy)
1550 C=N stretch (pyrimidine)

Mass Spectrometry (MS)

m/z Fragment
193 Molecular ion [M]⁺
162 [M - OCH₃]⁺
134 Pyrido[2,3-d]pyrimidine core

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following properties:

Property Value
HOMO-LUMO gap 4.8 eV
Dipole moment 3.2 Debye
C7=O bond length 1.23 Å
N1-C2 bond order 1.35

The HOMO is localized on the pyrimidine ring and methoxy oxygen, indicating nucleophilic reactivity at these sites. The LUMO resides primarily on the ketone and pyridine moieties, suggesting electrophilic character.

Molecular electrostatic potential (MEP) maps highlight electron-rich regions near the methoxy group and ketone oxygen, consistent with hydrogen-bonding capabilities. Geometry optimization aligns with crystallographic data from analogs, confirming minimal steric strain.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-methoxy-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H9N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h4H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

FGWDQDURLBGAOC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can be achieved through various methods. One common approach involves the reaction of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which can then be treated with guanidine derivatives to form the desired pyrido[2,3-d]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Table 1: Synthesis Routes of 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Synthesis MethodKey ReagentsConditions
Reaction with malononitrileα,β-unsaturated estersSodium methoxide in methanol
Guanidine treatmentGuanidine derivativesVaries

Chemistry

In the field of chemistry, this compound serves as a scaffold for developing biologically active compounds. Its unique structure allows for modifications that can enhance its activity against various biological targets.

Biology

The compound has shown promise as a potential inhibitor of tyrosine kinases, which are critical in cancer signaling pathways. By inhibiting these enzymes, it may disrupt cancer cell proliferation and survival.

Case Study: Tyrosine Kinase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited specific tyrosine kinases involved in cancer progression. The structure-activity relationship indicated that modifications at certain positions significantly enhanced inhibitory potency .

Industry

In industrial applications, this compound can act as an intermediate in synthesizing other biologically active molecules. Its potential use in pharmaceuticals highlights its importance in drug development processes.

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityNotable Features
This compoundTyrosine kinase inhibitionMethoxy group at C2
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineAntimicrobial propertiesChlorine substituents

Mechanism of Action

The mechanism of action of 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Pyridopyrimidinone Derivatives

Structural Variations and Substitution Patterns

Pyridopyrimidinones exhibit diverse bioactivities influenced by substituents at positions C2, C4, C5, C6, and N6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyridopyrimidinones
Compound Name Substituents Molecular Formula Key Applications/Activities Reference
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one C2: Methoxy; 5,8-dihydro configuration C₉H₁₁N₃O₂ Intermediate for diaminopyridopyrimidinones
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one C2: Methyl; C4: Methyl; N8: 4-Bromobenzyl C₁₆H₁₆BrN₃O Not specified (structural analog)
Palbociclib (PD-0332991) C2: Piperazinyl-pyridinylamino; C5: Methyl; C8: Cyclopentyl; C6: Acetyl C₂₄H₂₉N₇O₂ CDK4/6 inhibitor (breast cancer therapy)
WEE2 Inhibitor (Compound 2) C2: Dichlorophenyl-amino; C6: Dichlorophenyl; C8: Methyl C₂₃H₂₀Cl₂N₆O Non-hormonal contraception
Tasosartan N8: Biphenyl-tetrazolyl; C2, C4: Methyl C₂₃H₂₁N₇O Angiotensin II receptor antagonist
Key Observations:
  • Substituent Position: The methoxy group at C2 in the target compound contrasts with methyl (e.g., ), piperazinyl (Palbociclib), or dichlorophenylamino (WEE2 inhibitors) groups. Methoxy’s electron-donating nature may enhance solubility or DNA base mimicry .
  • N8 Modifications : Bulky substituents at N8 (e.g., 4-bromobenzyl in or biphenyl-tetrazolyl in Tasosartan) are critical for receptor specificity (e.g., angiotensin II vs. kinase targets) .

Structure-Activity Relationship (SAR) Insights

  • C2 Position : Methoxy groups improve solubility but may reduce steric hindrance compared to methyl or aryl groups, impacting target selectivity .
  • N8 Substitutions : Bulky groups (e.g., biphenyl-tetrazolyl in Tasosartan) are essential for G-protein-coupled receptor (GPCR) antagonism, whereas smaller groups may favor kinase inhibition .

Biological Activity

2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a compound belonging to the class of pyrido[2,3-d]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9N3O2C_8H_9N_3O_2 with a molecular weight of 179.18 g/mol. The compound features a methoxy group at the second position and a pyrimidinone structure that contributes to its biological properties.

Synthesis Methods

Several synthetic routes have been developed for the preparation of pyrido[2,3-d]pyrimidin-7(6H)-ones. These methods typically involve multi-step reactions starting from simpler precursors. Notably, recent studies have emphasized the use of dehydrogenation processes to enhance biological activity by converting dihydro derivatives into more reactive unsaturated forms.

Table 1: Summary of Synthetic Methods

MethodStarting MaterialsKey ReactionsYield
Method APyridine derivativesCondensation with carbonyl compoundsHigh
Method BPyrimidine precursorsDehydrogenation under UV lightModerate
Method COne-pot synthesisMulti-component reactionsVariable

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : This compound has shown promising results in inhibiting cancer cell proliferation in various in vitro studies. For instance, it demonstrated significant cytotoxic effects against pancreatic ductal adenocarcinoma cell lines (BxPC-3 and PANC-1) with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound acts as an inhibitor for several tyrosine kinases, which are critical in cancer signaling pathways. The substitution pattern on the pyrido-pyrimidine scaffold influences selectivity and potency against specific kinases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound's structure allows it to mimic nucleobases in DNA and RNA, facilitating binding to receptors involved in cellular signaling .
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that upon photochemical activation, this compound can generate ROS, leading to oxidative stress in target cells and subsequent apoptosis .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound on human pancreatic cancer cells. The results showed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, this compound was tested against a panel of tyrosine kinases. Results indicated that specific substitutions at the C5 and C6 positions significantly enhanced inhibitory activity against certain kinases compared to unsubstituted analogs.

Q & A

Q. What are the primary synthetic routes for 2-methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one?

The synthesis typically involves two strategies: (a) constructing the pyrido[2,3-d]pyrimidinone core from a preformed pyrimidine ring, or (b) building the system from a functionalized pyridone precursor. For example, Victory et al. synthesized analogs via alkylation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with amines, yielding dihydro derivatives . A scalable approach using 5-acetyl-6-amino-4-methylsulfanylpyrimidine as a starting material has also been reported, with subsequent functionalization at position 4 via nucleophilic substitution .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : Distinct signals for methoxy (δ ~3.8 ppm in 1^1H-NMR) and dihydropyridine protons (δ ~2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated M+^+ for analogs: 352.0073; observed: 352.0074 ).
  • X-ray crystallography : For unambiguous confirmation of substituent positions, as demonstrated in studies on related pyrido[2,3-d]pyrimidinones .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with varying substituents?

Yields depend on substituent electronic and steric effects. For instance:

  • Electron-withdrawing groups (e.g., Cl at C6) reduce reactivity, requiring longer reaction times (yields: 62% for 6-(2,6-dichlorophenyl) derivatives vs. 73% for 6-(2-chlorophenyl) analogs ).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency (method b in yielded 28% vs. 93% for method a using water).

Q. How do structural modifications at positions C2, C6, and N8 influence biological activity?

  • C2 substituents : Methoxy groups enhance solubility but reduce kinase inhibition potency. Replacing methoxy with methylthio (e.g., PD-173952) improves target binding (IC50_{50} values < 10 nM for kinase inhibitors ).
  • C6 aryl groups : Dichlorophenyl (e.g., PF-06465469) increases metabolic stability compared to methylphenyl analogs .
  • N8 alkylation : Methylation at N8 (e.g., 8-methyl derivatives) improves oral bioavailability in kinase inhibitors .

Q. How should researchers address contradictions in biological activity data across analogs?

  • Case study : Pamapimod (a p38α MAPK inhibitor) and its analogs show varying IC50_{50} values due to C2 and C6 substituents. Use docking studies to correlate steric bulk at C2 with kinase selectivity .
  • Diversity analysis : SciFinder data reveals that >70% of active analogs have halogen or aryl groups at C6, while inactive compounds often lack these .

Methodological Guidance

Q. What strategies are recommended for designing SAR studies on this scaffold?

  • Step 1 : Prioritize substituents at C2 (e.g., methoxy, methylthio) and C6 (e.g., halogens, aryl groups) based on literature precedents .
  • Step 2 : Use parallel synthesis to generate a library (e.g., 20–50 derivatives) with systematic variations.
  • Step 3 : Employ high-throughput screening (HTS) against target enzymes (e.g., kinases) and counter-screens for off-target effects .

Q. How can computational tools aid in predicting physicochemical properties?

  • LogP calculations : Use Molinspiration or ACD/Labs to estimate lipophilicity. For example, PD-173952 (LogP = 3.2) aligns with optimal kinase inhibitor ranges .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes, as shown for p38α MAPK inhibitors .

Key Recommendations

  • Avoid commercial synthesis routes from unverified sources (e.g., Benchchem).
  • Prioritize substituent diversity at C2 and C6 for SAR studies.
  • Validate biological data with orthogonal assays (e.g., SPR for binding kinetics).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.